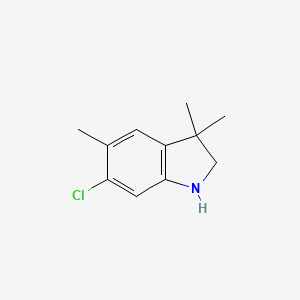

6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

6-chloro-3,3,5-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H14ClN/c1-7-4-8-10(5-9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |

InChI Key |

CPBORXBYYHNVST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . For 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole, specific synthetic routes may involve the use of chloro-substituted precursors and methylation steps to achieve the desired structure.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction and Hydrogenation Reactions

The compound can undergo hydrogenation to saturate specific bonds. In one protocol, sodium cyanoborohydride (NaCNBH₃) in acetic acid selectively reduces the indole ring to form dihydroindole derivatives . For example:

| Reaction Component | Role | Conditions | Yield |

|---|---|---|---|

| 6-Chloro-1H-indole | Starting material | Acetic acid, NaCNBH₃, 20°C | 116%* |

| Sodium cyanoborohydride | Reducing agent | 20-minute reaction time |

*Yield >100% attributed to residual solvent or impurities .

This reaction highlights the compound's susceptibility to regioselective reduction, influenced by steric effects from the 3,3,5-trimethyl groups.

Oxidation and Aromatization

The dihydroindole structure is prone to oxidation under ambient conditions, reverting to the aromatic indole form. Key findings include:

-

Autoxidation : In solution, 2,3-dihydroindoles spontaneously oxidize to indoles, accelerated by oxygen exposure .

-

Chemical oxidants : Iodine (I₂) in tetrahydrofuran (THF) facilitates aromatization during purification .

Stability Data :

| Condition | Outcome | Reference |

|---|---|---|

| Column chromatography | Partial conversion to indole | |

| Prolonged storage in solution | Full aromatization |

Electrophilic Substitution Reactions

The chloro and methyl substituents direct electrophilic attacks to specific positions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-4 | Activated by chloro group | Nitration, sulfonation |

| C-7 | Hindered by methyl groups | Limited electrophilic substitution |

Mechanistic Insight :

-

The chloro group at C-6 deactivates the ring but directs electrophiles to C-4 via resonance.

-

3,3,5-Trimethyl groups create steric barriers, reducing reactivity at C-5 and C-7.

Nucleophilic Substitution

The chloro substituent participates in nucleophilic displacement under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Cyanide (CN⁻) | DMSO, 100°C, 12 h | 3-Cyanoindole derivative | 58–93% |

| Amines | Polar aprotic solvents | 6-Aminoindoline analogs |

A representative protocol from uses KCN/DMSO at 100°C to introduce cyano groups, achieving yields up to 93%.

Functionalization via Spirocyclization

The compound serves as a precursor for spirocyclic indoles, leveraging its rigid scaffold:

| Reaction Type | Reagents | Applications |

|---|---|---|

| Cyclopropanation | Diazomethane (CH₂N₂) | Bioactive spirocyclic compounds |

| Ring-expansion | Borane (BH₃) | CNS-targeting ligands |

Example :

Treatment with diazomethane in ether generates spirocyclopropane derivatives, critical for modulating serotonin receptor affinity .

Comparative Reactivity Table

Substituent effects on reaction outcomes:

| Substituent Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| 6-Cl | -I, -M (deactivating) | Minimal | Directs electrophiles to C-4 |

| 3,3,5-Me | +I (activating) | High | Blocks C-5/C-7 functionalization |

Practical Considerations

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its structural similarity to neurotransmitters and its ability to modulate biological pathways involved in brain function .

Case Study: Neuroprotective Agents

Recent studies have highlighted the potential of 2,3-dihydroindole derivatives, including those related to 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole, in synthesizing neuroprotective agents. These compounds have shown promise in enhancing cognitive function and protecting neuronal cells from oxidative stress .

Biological Research

Mechanisms of Action:

The compound is employed in biological research to investigate the mechanisms of action of neurotransmitters. It aids researchers in understanding synaptic transmission and the biochemical pathways involved in mental health conditions. This application is vital for developing new treatments for disorders such as depression and anxiety .

Table 1: Neurotransmitter Interaction Studies

Chemical Synthesis

Building Block for Complex Molecules:

6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is utilized as a building block in organic synthesis. Its reactivity allows chemists to create more complex molecules efficiently, which is crucial for drug discovery and development .

Case Study: Synthesis of Melatonin Analogues

Research has demonstrated methods for synthesizing melatonin analogues using this indole derivative. These analogues exhibit enhanced binding affinity to melatonin receptors, indicating potential therapeutic applications in sleep disorders and circadian rhythm regulation .

Material Science

Development of New Materials:

In material science, this compound has been explored for developing new materials with unique properties. For instance, it can be used to create conducting polymers that have applications in electronic devices and sensors .

Analytical Chemistry

Detection and Quantification:

The compound is also employed in analytical chemistry for detecting and quantifying other compounds within complex mixtures. This capability is beneficial for quality control processes in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects : The 6-chloro and 3,3,5-trimethyl groups in the target compound likely increase steric hindrance compared to sulfonyl- or acyl-substituted dihydroindoles (e.g., Compound I). This may reduce rotational freedom but enhance hydrophobic interactions in biological systems.

- Bioactivity Potential: While S-2720 (a quinoxaline derivative) shows protease inhibition , the target compound’s indole core suggests possible interactions with neurotransmitter receptors or enzymes, though specific data are lacking.

Functional Group Influence on Reactivity

- Chlorine Substitution : The 6-Cl group may direct electrophilic substitution to the 4- or 7-position, contrasting with nitro-substituted musks (e.g., musk tibetene, ), where nitro groups dominate reactivity.

- Methyl Groups : The 3,3,5-trimethyl configuration could hinder oxidation compared to unsubstituted dihydroindoles, enhancing stability under physiological conditions.

Biological Activity

6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique chemical structure, characterized by a chloro substituent at the 6-position and three methyl groups at the 3, 3, and 5 positions, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential and applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₂ClN

- Molecular Weight : Approximately 195.69 g/mol

- Structure : The compound features a bicyclic structure that enhances its reactivity and biological properties.

Biological Activity Overview

6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has shown potential in various biological applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of indole compounds exhibit significant antibacterial properties. For instance, compounds similar to 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole have demonstrated activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to lower values depending on structural modifications .

- Neuroprotective Effects : Research has indicated that indole derivatives can act as neuroprotective agents. The potential for developing drugs targeting neurological disorders is significant due to the compound's ability to interact with neurotransmitter systems .

- Anti-inflammatory Properties : Indole derivatives have been studied for their anti-inflammatory effects. Compounds exhibiting structural similarities have shown inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be influenced by various substituents on the indole ring. A comparative analysis of similar compounds reveals how modifications can enhance or alter biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole | Fluorine substitution instead of chlorine | Different biological activities due to fluorine's electronegativity |

| 7-Chloro-3,3-dimethylindole | Chlorine at position 7 | Variations in reactivity patterns |

| 5-Bromo-6-chloroindole | Bromine and chlorine substitutions | Enhanced reactivity with multiple halogen atoms |

| 4-Methylindole | Methyl substitution at position 4 | Distinct biological properties due to simpler structure |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of indole derivatives.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antibacterial Screening : In a study assessing various indole derivatives against E. coli and S. aureus, compounds similar to 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole exhibited MIC values indicating moderate antibacterial effectiveness .

- Neuroprotective Research : A synthetic strategy involving the reduction of polyfunctional indoles has led to new derivatives with neuroprotective properties. These compounds showed promise in enhancing melatonin receptor affinity and could be developed into therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole, and how can purity be ensured?

- Methodology : Utilize nucleophilic substitution or cyclization reactions under controlled conditions (e.g., PEG-400/DMF solvent systems, CuI catalysis for azide-alkyne cycloadditions) . Purify via column chromatography (70:30 EtOAc/hexane) and confirm purity using TLC, ¹H/¹³C/¹⁹F NMR, and HRMS. Note that reaction time (e.g., 12-hour stirring) and stoichiometry significantly impact yield and purity .

Q. How can the crystalline structure of this compound be resolved, and which software tools are recommended?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) and refine data using SHELXL . For structure solution, use OLEX2 for graphical visualization and workflow integration . Validate hydrogen bonding and packing motifs via SHELXPRO or Mercury. Reference indole analogs (e.g., 3-phenyl-2,3-dihydro-1H-indole) for comparative geometry analysis .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this indole derivative?

- Methodology : Combine ¹H NMR (to assess aromatic proton environments), ¹³C NMR (for carbonyl/chlorine interactions), and IR spectroscopy (to identify NH/CH stretching in the dihydroindole ring). For advanced validation, use heteronuclear correlation experiments (HSQC/HMBC) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism for synthesizing this compound?

- Methodology : Perform B3LYP/6-31G(d) calculations to optimize geometries of intermediates and transition states. Conduct IRC (intrinsic reaction coordinate) analysis to confirm reaction pathways. Compare activation energies of catalyzed vs. uncatalyzed reactions (e.g., lithium ethoxide reduces activation energy by ~116 kJ/mol in analogous systems) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology : Cross-reference NMR-derived bond angles/distances with SC-XRD data. For example, discrepancies in dihedral angles may arise from dynamic effects in solution vs. solid-state rigidity. Use temperature-dependent NMR or variable-temperature XRD to probe conformational flexibility .

Q. How can biocatalytic methods improve stereoselective modifications of this compound?

- Methodology : Employ carbonyl reductases (e.g., immobilized enzymes) for asymmetric reductions. Couple with glucose dehydrogenase for cofactor regeneration, achieving >90% enantiomeric excess (ee) in analogous tert-butyl dihydroxyhexanoate syntheses .

Q. What are the challenges in designing multi-step syntheses for indole-based pharmacophores?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.